molecular formula C8H18O2 B1585009 2-(2-Ethoxyethoxy)-2-methylpropane CAS No. 51422-54-9

2-(2-Ethoxyethoxy)-2-methylpropane

Cat. No. B1585009
CAS RN: 51422-54-9
M. Wt: 146.23 g/mol
InChI Key: NUNQKTCKURIZQX-UHFFFAOYSA-N
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Description

“2-(2-Ethoxyethoxy)ethanol”, also known under many trade names, is an organic compound with the formula CH3CH2OCH2CH2OCH2CH2OH. It is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate . It is a popular solvent for commercial applications . It is produced by the ethoxylation of ethanol .


Synthesis Analysis

“2-Ethoxyethyl acetate” is rapidly metabolized to “2-ethoxyethanol” in the blood via hydrolysis. Then, “2-ethoxyethanol” is metabolized, mainly by alcohol dehydrogenase, to “2-ethoxyacetaldehyde”, which is further metabolized by aldehyde dehydrogenase to “2-ethoxyacetic acid (2-EAA)” in the liver .


Molecular Structure Analysis

The molecular formula of “2-(2-Ethoxyethoxy)ethanol” is C6H14O3. Its average mass is 134.174 Da and its monoisotopic mass is 134.094299 Da .


Chemical Reactions Analysis

“2-Ethoxyethanol” is manufactured by the reaction of ethylene oxide with ethanol. As with other glycol ethers, “2-ethoxyethanol” has the useful property of being able to dissolve chemically diverse compounds. It will dissolve oils, resins, grease, waxes, nitrocellulose, and lacquers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethoxyethoxy)ethanol” include a clear liquid appearance, sweet, ether-like odor, a density of 0.930 g/cm3, a melting point of -70 °C, and a boiling point of 135 °C .

Scientific Research Applications

Antioxidant Capacity Assays and Chemical Principles

Research on antioxidants highlights the significance of understanding the chemical principles behind antioxidant capacity assays. Antioxidants are vital for inhibiting oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Various assays based on hydrogen atom transfer (HAT) and electron transfer (ET) are utilized to measure the antioxidant capacity of substances, including 2-(2-Ethoxyethoxy)-2-methylpropane. These assays, such as the Oxygen Radical Absorbance Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP), offer insights into the reducing capacity and peroxyl radical scavenging ability of antioxidants. This understanding is crucial for evaluating the antioxidant potential of chemical compounds and their applications in mitigating oxidative stress-related damage (Huang, Ou, & Prior, 2005).

Sustainable Solvent for Green Extraction

2-(2-Ethoxyethoxy)-2-methylpropane is explored as a bio-based solvent for the extraction of natural products and food ingredients. Its comparison with hexane, a commonly used petroleum-based solvent, reveals that it offers an environmentally friendly alternative with efficient extraction capabilities. The solvent's properties, including its solvent power and extraction efficiency, alongside a detailed toxicological profile, are discussed. This bio-based solvent represents a significant advancement in the pursuit of sustainable and green extraction technologies for lipophilic natural products, highlighting its potential for reducing the environmental impact of industrial processes (Rapinel et al., 2020).

Epoxy Polymers and Anticorrosive Coatings

The development of epoxy polymers and their composites, especially in the context of anticorrosive coatings for carbon steel in marine environments, is another application of interest. Epoxy-based coatings, such as those incorporating 2-(2-Ethoxyethoxy)-2-methylpropane derivatives, are investigated for their potential in providing protection against corrosion in a 3.5% NaCl solution. This research encompasses the kinetic, compositional, and morphological characteristics of such coatings, offering insights into their effectiveness as anticorrosive barriers. These findings are critical for industries seeking durable and efficient protective solutions for metal structures exposed to corrosive environments (Hsissou, 2021).

Safety And Hazards

The safety data sheet for “2-(2-Ethoxyethoxy)ethyl acetate” mentions that it causes serious eye irritation. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and wearing eye/face protection .

properties

IUPAC Name

2-(2-ethoxyethoxy)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-9-6-7-10-8(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNQKTCKURIZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068637
Record name Propane, 2-(2-ethoxyethoxy)-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethoxy)-2-methylpropane

CAS RN

51422-54-9
Record name 2-(2-Ethoxyethoxy)-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51422-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-(2-ethoxyethoxy)-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-(2-ethoxyethoxy)-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 2-(2-ethoxyethoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxyethoxy)-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.979
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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